molecular formula C20H23N5O3 B2742440 1-(3,4-dimethoxybenzyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea CAS No. 2034610-49-4

1-(3,4-dimethoxybenzyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea

Cat. No. B2742440
CAS RN: 2034610-49-4
M. Wt: 381.436
InChI Key: VLTGSRTXTIABBE-UHFFFAOYSA-N
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Description

1-(3,4-dimethoxybenzyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. The compound is also known as TAK-659 and is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase).

Scientific Research Applications

Crystal Structure Analysis

Research on similar compounds, like sulfonylurea herbicides, focuses on understanding their crystal structures, which can provide insights into their chemical stability, reactivity, and interactions with biological targets (Youngeun Jeon et al., 2015). Such analyses are crucial for designing more effective and safer agricultural chemicals.

Functional Models for Enzymatic Processes

Studies on iron(III) complexes of monophenolate ligands aim to mimic the activity of catechol dioxygenase enzymes. This research has implications for understanding enzyme mechanisms and designing biomimetic catalysts for industrial applications (M. Velusamy, R. Mayilmurugan, M. Palaniandavar, 2004).

Synthesis and Theoretical Studies

The development of novel pyranopyrazoles and their characterization through theoretical studies provide insights into their potential applications in materials science, drug design, and chemical synthesis (A. Al-Amiery et al., 2012).

Anticancer Agents

Research into 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents showcases the potential medical applications of structurally similar compounds. Such studies focus on understanding the antiproliferative effects of these compounds against various cancer cell lines (Jian Feng et al., 2020).

properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3/c1-25-13-16(12-24-25)19-15(5-4-8-21-19)11-23-20(26)22-10-14-6-7-17(27-2)18(9-14)28-3/h4-9,12-13H,10-11H2,1-3H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLTGSRTXTIABBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)NCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dimethoxybenzyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea

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